molecular formula C11H14BrNO2 B1468924 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol CAS No. 1343135-03-4

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol

Cat. No. B1468924
CAS RN: 1343135-03-4
M. Wt: 272.14 g/mol
InChI Key: RTHHJEIVVLYCNP-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol, also known as 5-Bromo-2-methoxybenzylazetidin-3-ol, is an organic compound that has been used in a variety of scientific research applications due to its unique chemical properties. This compound is synthesized through a series of reactions, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Antitumor Activity

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol and its derivatives have been explored for their antitumor properties. For instance, a study found potent antiproliferative compounds in the azetidinone class, which showed effectiveness against breast cancer cells, inhibited tubulin polymerization, and induced apoptosis (Greene et al., 2016).

Cytotoxicity and Anticancer Effects

Azetidinone derivatives, including compounds related to 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol, demonstrated cytotoxic activity and an anticancer effect in various cancer cell cultures (Veinberg et al., 2003).

Structural Analysis and Synthesis

The synthesis and structural investigation of related azetidinone compounds have been conducted to understand their potential applications better. These studies include X-ray crystallography to elucidate the compound structures (Gluziński et al., 1991).

Antimicrobial Activity

Studies have also revealed the antimicrobial potential of azetidinone derivatives, with compounds showing significant antibacterial and antifungal activities (Patel & Patel, 2011).

Enzyme Inhibition

Azetidinone derivatives have been evaluated as enzyme inhibitors, with research focusing on their potential use in various therapeutic applications. This includes studies on their interactions with enzymes and their inhibitory effects (Woulfe & Miller, 1985).

Neuroprotective Properties

Compounds similar to 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol have been assessed for neuroprotective effects. For instance, a study on T-817MA, a related compound, demonstrated its potential in preventing neurotoxicity in mice models (Kawasaki et al., 2008).

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-15-11-3-2-9(12)4-8(11)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHHJEIVVLYCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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